Propanediamide, 2-bromo-N,N'-bis(phenylmethyl)-
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Overview
Description
Propanediamide, 2-bromo-N,N’-bis(phenylmethyl)- is an organic compound with the molecular formula C17H17BrN2O2. It consists of 17 hydrogen atoms, 17 carbon atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 bromine atom
Preparation Methods
The synthesis of Propanediamide, 2-bromo-N,N’-bis(phenylmethyl)- involves several stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product . Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Propanediamide, 2-bromo-N,N’-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the removal of the bromine atom or other modifications.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
Propanediamide, 2-bromo-N,N’-bis(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanediamide, 2-bromo-N,N’-bis(phenylmethyl)- involves its interaction with specific molecular targets. The bromine atom and phenylmethyl groups play crucial roles in its reactivity and binding affinity. The pathways involved may include enzyme inhibition, receptor binding, or other molecular interactions that lead to its observed effects .
Comparison with Similar Compounds
Propanediamide, 2-bromo-N,N’-bis(phenylmethyl)- can be compared with other similar compounds, such as:
Propanediamide, 2-bromo-N,N’-dimethyl-N,N’-bis(phenylmethyl)-: This compound has dimethyl groups instead of phenylmethyl groups, leading to different chemical properties and applications.
Propanamide, 2-bromo-N,N-bis(phenylmethyl)-: A similar compound with slight variations in its structure, affecting its reactivity and uses.
The uniqueness of Propanediamide, 2-bromo-N,N’-bis(phenylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
333309-96-9 |
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Molecular Formula |
C17H17BrN2O2 |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
N,N'-dibenzyl-2-bromopropanediamide |
InChI |
InChI=1S/C17H17BrN2O2/c18-15(16(21)19-11-13-7-3-1-4-8-13)17(22)20-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,19,21)(H,20,22) |
InChI Key |
XHXOLHROLSADIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C(=O)NCC2=CC=CC=C2)Br |
Origin of Product |
United States |
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